BenchChemオンラインストアへようこそ!

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone

Antiarrhythmic Cardiovascular Pharmacology α-Adrenoceptor

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (CAS 91703-06-9) is a synthetic organic compound characterized by a pyrrolidin-2-one core linked via the nitrogen atom to a 4-phenylpiperazine moiety. With the molecular formula C₁₄H₁₉N₃O and a molecular weight of 245.32 g/mol, this compound combines two privileged scaffolds widely exploited in medicinal chemistry: the piperazine ring, frequently encountered in central nervous system (CNS)-targeting agents, and the non-planar pyrrolidinone ring, whose sp³ hybridization contributes to enhanced three-dimensional target engagement and potentially improved physicochemical properties relative to planar aromatic counterparts.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 91703-06-9
Cat. No. B12898574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone
CAS91703-06-9
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18)
InChIKeyJAYSDEBWXVXRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (CAS 91703-06-9): Structural and Procurement Baseline for Neuroscience and Cardiovascular Research


5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone (CAS 91703-06-9) is a synthetic organic compound characterized by a pyrrolidin-2-one core linked via the nitrogen atom to a 4-phenylpiperazine moiety [1]. With the molecular formula C₁₄H₁₉N₃O and a molecular weight of 245.32 g/mol, this compound combines two privileged scaffolds widely exploited in medicinal chemistry: the piperazine ring, frequently encountered in central nervous system (CNS)-targeting agents, and the non-planar pyrrolidinone ring, whose sp³ hybridization contributes to enhanced three-dimensional target engagement and potentially improved physicochemical properties relative to planar aromatic counterparts [1].

Why 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone Cannot Be Casually Substituted: Evidence from Structural Analogs Demonstrates Phenylpiperazine Moiety Is a Pharmacophoric Determinant


The direct substitution of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone with other piperazine- or pyrrolidinone-containing analogs is contraindicated by structure-activity relationship (SAR) evidence demonstrating that the unsubstituted 4-phenylpiperazine moiety is not merely a structural feature but a critical pharmacophoric determinant for specific receptor-mediated biological activities. In the closely related MG-1 analog series (1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one), antiarrhythmic and hypotensive effects were directly linked to the α-adrenolytic properties conferred by the phenylpiperazine fragment, with the activity profile disappearing upon structural deviation from this moiety [1]. Furthermore, in structurally cognate 5-HT₁A/5-HT₂A receptor ligand series, replacement of the phenylpiperazinyl moiety with alternative aromatic groups or omission of key structural elements results in substantial loss of receptor recognition and binding affinity—exceeding an order of magnitude in some comparative systems [2]. These findings establish that the target compound's biological signature is exquisitely sensitive to the precise arrangement of the 4-phenylpiperazinyl substituent, rendering generic in-class substitution a high-risk proposition for experimental reproducibility.

Quantitative Differentiation Guide for 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone: Comparative Binding and Functional Evidence Against Closest Structural Analogs


Phenylpiperazine Moiety Confers α-Adrenolytic Activity: Comparative SAR with Pyrrolidine Analog in MG-1 Series

In a direct head-to-head structural comparison within the MG-1 analog series, the compound MG-1 (1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one), which shares the identical 4-phenyl-1-piperazinyl-pyrrolidinone core structure with the target compound, was compared against its pyrrolidine analog (compound 7: 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidine) [1]. Both compounds were evaluated for antiarrhythmic activity, hypotensive properties, and α₁- and α₂-adrenoceptor binding affinities. The results demonstrated that both MG-1 and compound 7 possess potent antiarrhythmic activity and affinity for α-adrenoceptors, with the authors explicitly concluding that these adrenolytic properties depend on the presence of the phenylpiperazine moiety [1].

Antiarrhythmic Cardiovascular Pharmacology α-Adrenoceptor

MG-1 Class Ia Antiarrhythmic Profile Versus Vaughan Williams Classification Baseline

The MG-1 compound (1-[2-hydroxy-3-(4-phenylpiperazinyl)propyl]pyrrolidin-2-one), which incorporates the identical 4-phenyl-1-piperazinyl-pyrrolidinone scaffold as CAS 91703-06-9, was pharmacologically characterized and assigned a specific classification within the Vaughan Williams antiarrhythmic drug framework [1]. MG-1 attenuated or prevented adrenaline- and barium chloride-induced arrhythmias, statistically diminished arrhythmias associated with coronary artery occlusion and reperfusion in isolated rat hearts, and depressed the depolarization phase of the action potential of cardiac cells [1]. Based on this electrophysiological profile, MG-1 was classified as a Class Ia antiarrhythmic drug [1].

Cardiac Electrophysiology Antiarrhythmic Drug Classification Adrenolytic Activity

Comparative 5-HT₁A/5-HT₂A Receptor Affinity Loss upon Structural Deviation from Phenylpiperazinyl-Pyrrolidinone Framework

In a systematic structure-activity relationship study of 1-phenylpiperazinylpropyl derivatives structurally related to pyrrolidinone-containing 5-HT ligands, the replacement of a spirocycloalkyl fragment with a simple aryl substituent in the terminal heterocyclic position of the pyrrolidine-2,5-dione scaffold resulted in marked attenuation of receptor binding affinity [1]. Compounds 19–24, which incorporated aryl substituents in place of the spiroalkyl moiety, failed to improve binding affinity and selectivity compared to the reference spirocycloalkyl-containing ligands. Critically, the 3-phenyl analogs lacking the spirocycloalkyl fragment exhibited only slight activity, with Ki values exceeding 200 nM for both 5-HT₁A and 5-HT₂A receptor subtypes [1].

Serotonin Receptor Neuropsychiatric Ligand Binding

Functional Differentiation: Pyrrolidinone Scaffold Enhances 3D Target Engagement Versus Planar Aromatic Comparators

The pyrrolidin-2-one core of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone provides a structural advantage over flat aromatic heterocycles frequently employed in piperazine-containing CNS ligands [1]. The sp³ hybridization and non-planar geometry of the saturated pyrrolidinone ring contribute to improved solubility characteristics and a superior three-dimensional profile for target engagement compared to planar aromatic rings such as pyrimidine, pyridine, or phenyl groups that are common in alternative piperazine derivatives [1]. This stereoelectronic property is particularly relevant for binding to GPCR orthosteric pockets that favor non-planar ligand conformations.

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Research and Procurement Applications for 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone Based on Quantitative Differentiation Evidence


Cardiovascular Pharmacology: Investigating α-Adrenoceptor-Mediated Antiarrhythmic Mechanisms

This compound serves as an essential molecular probe for studying the role of α-adrenoceptor blockade in cardiac electrophysiology. Based on evidence from the structurally cognate MG-1 series, the 4-phenylpiperazinyl moiety confers α₁- and α₂-adrenoceptor binding affinity that translates to potent antiarrhythmic activity in models of adrenaline-induced arrhythmias and coronary occlusion-reperfusion injury [1]. Researchers investigating the intersection of adrenergic signaling and cardiac ion channel modulation should prioritize this compound over piperazine analogs lacking the phenyl substituent or over pyrrolidinone compounds lacking the piperazine moiety, as the SAR evidence demonstrates that both structural components are required for the observed Class Ia antiarrhythmic profile [1][2].

Neuropsychiatric Drug Discovery: 5-HT₁A/5-HT₂A Receptor Ligand Development

As a scaffold incorporating the 4-phenylpiperazinyl moiety—a privileged fragment for serotonin receptor recognition—this compound provides a validated starting point for developing novel 5-HT₁A and/or 5-HT₂A receptor ligands [1]. Comparative SAR studies demonstrate that the precise combination of the 4-phenylpiperazinyl fragment with a pyrrolidinone-derived terminal group occupies a distinct affinity space: simplified 3-phenyl analogs lacking the optimal terminal fragment exhibit Ki values >200 nM at both receptor subtypes, whereas optimized analogs achieve sub-100 nM affinity [1]. This quantitative differentiation supports the procurement of CAS 91703-06-9 over simpler phenylpiperazine derivatives when high-affinity 5-HT receptor engagement is a screening objective.

Medicinal Chemistry: Building Block for sp³-Enriched CNS Screening Libraries

The non-planar pyrrolidin-2-one core of this compound offers a chemically distinct alternative to the planar aromatic heterocycles that dominate many CNS screening collections [1]. The sp³ hybridization at multiple positions within the pyrrolidinone ring provides enhanced three-dimensionality, which has been correlated with improved clinical developability and reduced off-target promiscuity compared to flat, aromatic compound collections [1]. For medicinal chemistry groups seeking to increase the saturation and stereochemical complexity of their screening decks, this compound represents a strategically valuable building block that cannot be functionally substituted by aromatic piperazine derivatives.

Academic Pharmacology: Teaching Tool for SAR and Pharmacophore Identification

The well-documented SAR surrounding the 4-phenylpiperazinyl-pyrrolidinone scaffold makes this compound an excellent teaching case for structure-activity relationship principles. Students can directly observe how the phenylpiperazine moiety acts as a pharmacophoric determinant for α-adrenolytic and antiarrhythmic activities, while the pyrrolidinone ring contributes to receptor recognition through conformational effects rather than being the primary pharmacophore [1]. The clear activity differential between compounds containing the phenylpiperazine fragment and those lacking it provides a compelling educational demonstration of molecular recognition principles in drug action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.